2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate

Description

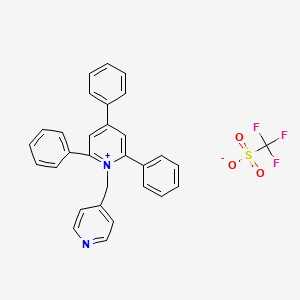

2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate is a cationic pyridinium salt with a trifluoromethanesulfonate (triflate) counterion. Its structure features a central pyridinium ring substituted with three phenyl groups at the 2, 4, and 6 positions, and a pyridin-4-ylmethyl substituent at the 1-position.

Properties

IUPAC Name |

trifluoromethanesulfonate;2,4,6-triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N2.CHF3O3S/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)8(5,6)7/h1-21H,22H2;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQQNBGARBOHNR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=NC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core through a condensation reaction between pyridine derivatives and benzaldehyde under acidic conditions.

Substitution with Phenyl Groups: The next step is the introduction of phenyl groups at the 2, 4, and 6 positions of the pyridinium ring. This can be achieved through Friedel-Crafts alkylation using phenyl halides and a Lewis acid catalyst.

Attachment of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is then attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the pyridinium core.

Formation of the Trifluoromethanesulfonate Salt: Finally, the trifluoromethanesulfonate counterion is introduced by reacting the intermediate compound with trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine or tetrahydropyridine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridin-4-ylmethyl group, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials

Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other cationic salts with analogous frameworks, focusing on substituents, counterions, and applications. Key analogs from include:

| Compound ID | Molecular Formula | Molecular Weight | Core Structure | Substituent at 1-Position | Counterion |

|---|---|---|---|---|---|

| Target Compound | C₃₀H₂₅F₃N₂O₃S | ~554.62 g/mol | Pyridinium | Pyridin-4-ylmethyl | Trifluoromethanesulfonate |

| AX75982 | C₃₀H₂₉F₃N₂O₃S | 554.6231 g/mol | Pyridinium | Piperidin-4-ylmethyl | Trifluoromethanesulfonate |

| AX76034 | C₃₄H₂₇ClN₂O₄ | 563.0422 g/mol | Imidazolium | Benzyl | Perchlorate |

Structural and Electronic Differences

- Core Heterocycle : The target compound’s pyridinium core differs from AX76034’s imidazolium ring. Pyridinium salts typically exhibit lower acidity (pKa ~4–5) compared to imidazolium salts (pKa ~17–23), affecting their reactivity in acid-mediated processes .

- Substituent Effects : Replacing the pyridin-4-ylmethyl group in the target compound with piperidin-4-ylmethyl (AX75982) introduces a saturated six-membered ring, reducing steric hindrance and altering lipophilicity.

- Counterion Properties : The triflate anion (CF₃SO₃⁻) in the target compound offers superior thermal stability and lower nucleophilicity compared to AX76034’s perchlorate (ClO₄⁻), which is more oxidizing and hazardous .

Research Findings and Trends

- Thermal Stability : Triflate salts (e.g., target compound) decompose at temperatures >300°C, outperforming perchlorate salts (AX76034), which risk explosive decomposition above 200°C .

- Solubility : The pyridin-4-ylmethyl substituent enhances solubility in DMSO and acetonitrile compared to AX75982’s piperidinylmethyl group, which may favor aqueous miscibility.

- Biological Activity : Pyridinium salts are explored for antimicrobial applications, with lipophilic substituents (e.g., triphenyl groups) enhancing membrane penetration .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate with high purity?

- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor quaternization of the pyridine nitrogen. Use trifluoromethanesulfonic anhydride as a triflylating agent in a dry, inert atmosphere to minimize side reactions. Purification via recrystallization or column chromatography (silica gel, polar eluents) is critical to remove unreacted pyridine derivatives .

- Validation : Confirm purity via / NMR (e.g., absence of residual solvent peaks) and elemental analysis (C, H, N content within 0.3% of theoretical values) .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : NMR will resolve aromatic protons (6.5–8.5 ppm) and pyridinium protons (downfield shift >9 ppm). Triflate counterion () is detected via NMR (−78 ppm) and IR (strong S=O stretching at 1250–1150 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for refinement. Compare bond lengths/angles with similar pyridinium salts in the Cambridge Structural Database (CSD) to validate geometry .

Advanced Research Questions

Q. How does the triflate counterion influence the compound’s reactivity in catalytic or supramolecular applications?

- Mechanistic Insight : Triflate () is a weakly coordinating anion, enhancing the electrophilicity of the pyridinium cation. This property facilitates applications in ionic liquids or as a Lewis acid catalyst. Compare conductivity measurements (e.g., impedance spectroscopy) with chloride or tetrafluoroborate analogs to quantify ion dissociation .

- Experimental Design : Use cyclic voltammetry to study redox behavior. A quasi-reversible wave at −1.2 V vs. Ag/AgCl suggests pyridinium reduction, while irreversible oxidation peaks (>+1.5 V) indicate cation stability .

Q. How can researchers resolve contradictions in thermal stability data for this compound?

- Data Analysis : Perform thermogravimetric analysis (TGA) under inert gas (N) to assess decomposition onset temperature. Conflicting reports may arise from impurities or hydration. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions (e.g., melting points ~250–300°C, as observed in structurally related pyridinium salts) .

- Mitigation : Use Karl Fischer titration to quantify moisture content and ensure anhydrous conditions during analysis.

Q. What computational strategies are effective for modeling the electronic structure and intermolecular interactions of this compound?

- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting redox activity) and electrostatic potential maps (identifying cation-anion interaction sites). Validate against SXRD data (e.g., dihedral angles between phenyl and pyridinium rings) .

- MD Simulations : Simulate ionic mobility in solvent using force fields (e.g., OPLS-AA) to correlate with experimental conductivity data.

Notes for Experimental Reproducibility

- Synthesis : Use freshly distilled trifluoromethanesulfonic anhydride to avoid hydrolysis.

- Crystallization : Slow evaporation from acetonitrile/ethyl acetate (1:3) yields X-ray-quality crystals.

- Safety : Handle triflate salts in a fume hood due to potential release of upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.